Solubility data for 7-Bromo-6-chloro-2,3-dihydro-1H-indole in organic solvents
Solubility data for 7-Bromo-6-chloro-2,3-dihydro-1H-indole in organic solvents
An In-Depth Technical Guide to Determining the Solubility of 7-Bromo-6-chloro-2,3-dihydro-1H-indole in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 7-Bromo-6-chloro-2,3-dihydro-1H-indole in a range of organic solvents. Given the novelty of this specific substituted indole, this document focuses on establishing a robust experimental methodology, grounded in best practices, to generate reliable and reproducible solubility data. The principles and protocols outlined herein are designed to be self-validating, ensuring the integrity of the results obtained.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It profoundly influences bioavailability, formulation strategies, and the reliability of in vitro screening results.[1] For a compound like 7-Bromo-6-chloro-2,3-dihydro-1H-indole, a halogenated indole derivative, understanding its solubility profile across various organic solvents is paramount for its progression through the drug discovery pipeline. Low solubility can lead to a host of challenges, including poor absorption, underestimated toxicity, and difficulties in formulation.[1] Therefore, the precise and accurate determination of its solubility is not merely a data collection exercise but a critical step in risk mitigation and lead optimization.
This guide will focus on the "gold standard" shake-flask method for determining thermodynamic solubility, which remains the most reliable and widely accepted technique.[2] We will delve into the theoretical underpinnings of this method, provide a detailed experimental protocol, and discuss the key physicochemical factors that will govern the solubility of this particular compound.
Physicochemical Properties and Their Anticipated Influence on Solubility
While specific experimental data for 7-Bromo-6-chloro-2,3-dihydro-1H-indole is not yet widely published, we can infer its likely solubility behavior from its structure. The molecule possesses both hydrogen bond donating (the N-H group of the indole) and accepting (the nitrogen and potentially the halogens) capabilities, alongside a significant non-polar aromatic core with halogen substituents. This duality suggests that its solubility will be highly dependent on the choice of solvent.
The principle of "like dissolves like" is the guiding tenet here.[3] We can anticipate the following trends:
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Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the indole's N-H group, potentially leading to favorable solubility.
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Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The strong dipole moments of these solvents will likely interact favorably with the polar aspects of the molecule, leading to good solubility. DMSO, in particular, is often used to create stock solutions for screening due to its high solubilizing power.[4]
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Non-Polar Solvents (e.g., Toluene, Hexane): The large, non-polar surface area of the bicyclic indole ring and the lipophilic nature of the halogen atoms may afford some solubility in these solvents, although it is likely to be less pronounced than in polar aprotic solvents.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the definitive technique for measuring thermodynamic, or equilibrium, solubility.[2] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved solute is quantified.
Rationale for the Shake-Flask Method
The core principle of the shake-flask method is to establish a true thermodynamic equilibrium between the solid and solution phases. By using an excess of the solid material, we ensure that the solvent is fully saturated with the solute. The extended incubation and agitation period allows for the dissolution process to reach a steady state, where the rate of dissolution equals the rate of precipitation. This provides a measure of the true thermodynamic solubility, as opposed to kinetic solubility, which can often overestimate this value.[2]
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, with built-in checks to ensure that equilibrium has been reached.
Materials:
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7-Bromo-6-chloro-2,3-dihydro-1H-indole (solid, high purity)
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Selected organic solvents (HPLC grade or equivalent)
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Glass vials with screw caps (e.g., 2 mL or 4 mL)
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Orbital shaker or rotator with temperature control
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Centrifuge
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Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
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Analytical balance
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Volumetric flasks and pipettes
Procedure:
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Preparation:
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Add an excess amount of solid 7-Bromo-6-chloro-2,3-dihydro-1H-indole to each of three separate glass vials for each solvent to be tested. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. A starting point could be to add approximately 5-10 mg of the compound to 1 mL of the solvent.
-
-
Equilibration:
-
Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period. A common duration is 24 to 48 hours.[5][6] It is crucial to ensure the agitation is sufficient to keep the solid suspended but not so vigorous as to cause foaming or splashing.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the larger particles to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining fine particles.
-
Dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of 7-Bromo-6-chloro-2,3-dihydro-1H-indole.
-
-
Validation of Equilibrium:
-
To ensure that equilibrium has been reached, the experiment should be repeated with a longer incubation time (e.g., 72 hours). The solubility values obtained at 48 and 72 hours should be in close agreement.
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Visualizing the Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Presentation and Interpretation
The determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table 1: Solubility of 7-Bromo-6-chloro-2,3-dihydro-1H-indole in Various Organic Solvents at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.38 | [Experimental Value] | [Calculated Value] |
| Hexane | 1.88 | [Experimental Value] | [Calculated Value] |
When interpreting the data, consider the relationship between the solvent's properties (e.g., polarity, hydrogen bonding capacity) and the observed solubility. This analysis will provide valuable insights into the types of intermolecular interactions that favor the dissolution of 7-Bromo-6-chloro-2,3-dihydro-1H-indole and will be crucial for guiding formulation and further studies.
Conclusion
This guide provides a robust and scientifically sound methodology for determining the solubility of 7-Bromo-6-chloro-2,3-dihydro-1H-indole in organic solvents. By adhering to the detailed shake-flask protocol, researchers can generate accurate and reliable thermodynamic solubility data. This information is indispensable for making informed decisions in the drug development process, from early-stage screening to formulation. The principles of "like dissolves like" and the careful control of experimental parameters are key to obtaining meaningful results that will ultimately contribute to the successful advancement of this promising compound.
References
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Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [7]
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Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [5]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [2]
-
BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [6]
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Enamine. Shake-Flask Solubility Assay. [1]
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Life Chemicals. Compound solubility measurements for early drug discovery. [4]
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Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [8]
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Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [3]
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Labclinics. Solubility factors when choosing a solvent. [9]
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MDPI. How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. [10]
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- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
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